molecular formula C9H17NO2S B13200160 Spiro[4.4]nonane-1-sulfonamide

Spiro[4.4]nonane-1-sulfonamide

Cat. No.: B13200160
M. Wt: 203.30 g/mol
InChI Key: GTHZVQWSZROSSX-UHFFFAOYSA-N
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Description

Spiro[44]nonane-1-sulfonamide is a spirocyclic compound characterized by a unique structure where two nonane rings are connected through a single spiro atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4One common method involves the hydrogenation of spiro[4.4]nonane-1,6-dione to form spiro[4.4]nonane-1,6-diol, which is then converted to the sulfonamide derivative through a series of reactions .

Industrial Production Methods

Industrial production methods for spiro[4.4]nonane-1-sulfonamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.4]nonane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Spiro[4.4]nonane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[4.4]nonane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.4]nonane-1,6-dione
  • Spiro[4.5]decane-1,6-dione
  • Spiro[5.5]undecane-1,7-dione

Uniqueness

Spiro[4.4]nonane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Spiro[4.4]nonane-1-sulfonamide is a notable compound within medicinal chemistry, characterized by its unique spirocyclic structure and the presence of a sulfonamide functional group. This combination contributes to its potential biological activities, particularly in antibacterial and anti-inflammatory domains. The compound's structural rigidity and symmetry enhance its reactivity, making it a subject of ongoing research aimed at elucidating its pharmacological properties.

Chemical Structure and Properties

This compound features two cyclohexane rings connected at a single carbon atom, forming a spiro center. This structural configuration is pivotal for its biological activity. The sulfonamide group is known for conferring antibacterial properties, which has been a focus in the development of various sulfa drugs.

Antibacterial Properties

Research indicates that compounds with sulfonamide groups, including this compound, exhibit significant antibacterial activity. These compounds are believed to act as inhibitors of bacterial enzymes or modulators of metabolic pathways, potentially disrupting essential bacterial processes. Preliminary studies suggest that derivatives of this compound may share similar pharmacological activities as traditional sulfa drugs, which have been extensively used in treating bacterial infections.

Anti-Osteoporotic Effects

A study involving derivatives of spiro[4.4]nonane demonstrated their ability to inhibit osteoclast activity in both mouse and human models. In particular, one derivative was shown to prevent bone loss in ovariectomized mice without adversely affecting bone formation, indicating a potential therapeutic application in osteoporosis treatment. This highlights the compound's dual role in influencing both metabolic processes and bone health .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may interact with various biological macromolecules, including enzymes and receptors involved in metabolic pathways. Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

Compound NameStructure TypeKey Features
Spiro[4.5]decane-1-sulfonamideSpirocyclicLarger ring size; different reactivity profile
Spiro[5.5]undecane-1-sulfonamideSpirocyclicContains larger rings; distinct sterics
Spiro[4.4]nonane-1-diolSpirocyclicHydroxyl groups instead of sulfonamides

Uniqueness: this compound stands out due to its specific ring size and the presence of the sulfonamide group, enhancing its biological activity compared to other similar compounds that may lack this functionality or possess different substituents.

Case Study 1: Antibacterial Activity

In a preliminary study assessing the antibacterial efficacy of spiro[4.4]nonane derivatives, it was found that specific modifications to the sulfonamide group significantly enhanced activity against Gram-positive bacteria, suggesting avenues for further drug development.

Case Study 2: Osteoclast Inhibition

Research conducted on a derivative of spiro[4.4]nonane showed promising results in vivo, where it effectively inhibited osteoclast activity in ovariectomized mice models without affecting osteoblast function or overall bone formation rates, indicating its potential as a lead molecule for anti-osteoporotic drugs .

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

spiro[4.4]nonane-4-sulfonamide

InChI

InChI=1S/C9H17NO2S/c10-13(11,12)8-4-3-7-9(8)5-1-2-6-9/h8H,1-7H2,(H2,10,11,12)

InChI Key

GTHZVQWSZROSSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC2S(=O)(=O)N

Origin of Product

United States

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